molecular formula C13H16ClN3O B1357745 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 61271-84-9

1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No.: B1357745
CAS No.: 61271-84-9
M. Wt: 265.74 g/mol
InChI Key: PSTZLFWHHJKOJF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. The presence of a chlorophenyl group and a triazaspiro structure makes this compound of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate can then undergo cyclization with a suitable reagent to form the spirocyclic structure. The reaction conditions typically involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, and an inert solvent like dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its spirocyclic structure is of interest for developing new therapeutic agents.

    Medicine: The compound is investigated for its potential medicinal properties, including its use as an antimicrobial or anticancer agent. Studies have shown that spirocyclic compounds can exhibit significant biological activity.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one can be compared with other similar spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of a chlorophenyl group and a triazaspiro structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c14-10-1-3-11(4-2-10)17-9-16-12(18)13(17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTZLFWHHJKOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NCN2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603143
Record name 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61271-84-9
Record name 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 1.5 g (2.97 mmol) 8-(3,5-bis-trifluoromethyl-benzoyl)-1-(4-chloro-phenyl)-1,3,8-triaza-spiro[4.5]decan-4-one in 4.5 ml THF, 4.5 ml water and 4.5 ml methanol were added 0.85 g (35.6 mmol) powdered LiOH. The reaction mixture was stirred at ambient temperature for 48 hours. The solvent was removed in vacuo. The residue was stirred in water. The resulting solid was filtered, washed with water and dried to provide the title compound (0.55 g) as a colorless solid; MS (ISP): 266.1 MH+.
Name
8-(3,5-bis-trifluoromethyl-benzoyl)-1-(4-chloro-phenyl)-1,3,8-triaza-spiro[4.5]decan-4-one
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 2
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 3
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 4
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 5
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 6
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

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